molecular formula C5H10N2O3 B157297 D-Asparagine methyl ester CAS No. 108258-31-7

D-Asparagine methyl ester

Cat. No. B157297
M. Wt: 146.14 g/mol
InChI Key: XWBUDPXCXXQEOU-GSVOUGTGSA-N
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Description

D-Asparagine methyl ester is a derivative of the amino acid asparagine, where the carboxyl group is modified to form an ester. This modification can alter the compound's properties and reactivity, making it a valuable intermediate in the synthesis of various peptides and pharmaceutical compounds.

Synthesis Analysis

The synthesis of D-Asparagine methyl ester derivatives can be achieved through several methods. One approach involves a one-pot cyclization/protection sequence starting from asparagine, followed by esterification to yield enantiomerically pure methyl ester derivatives . Another method includes the treatment of o-nitrophenylsulphenyl amino acid esters with methanolic hydrogen chloride to obtain crystalline hydrochlorides, which can be used in peptide synthesis . Additionally, an aspartame analogue, which is structurally related to D-Asparagine methyl ester, was synthesized by replacing the aspartic acid with asparagine and the peptide bond with an ester bond .

Molecular Structure Analysis

The molecular structure of D-Asparagine methyl ester derivatives is crucial for their function in asymmetric synthesis and peptide bond formation. The enantiomerically pure methyl ester derivatives can be deprotonated and alkylated to form α-methylaspartic acid, which is important for the formation of dipeptides . The molecular structure of aspartame analogues indicates that the ester bond is isosteric with the peptide bond, although the replacement of the peptide bond with an ester bond can result in the loss of certain properties, such as sweetness in the case of aspartame .

Chemical Reactions Analysis

Chemical reactions involving D-Asparagine methyl ester derivatives are diverse and can lead to various products. For instance, the alkylated adducts of methyl ester derivatives can be transformed into α-methylaspartic acid . The crystalline hydrochlorides of L-asparagine can be used to synthesize benzyloxycarbonyl peptide esters, which can then be converted into free peptides . Moreover, the synthesis of N-methyl-DL-aspartic acid derivatives involves Michael addition reactions and regioselective transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of D-Asparagine methyl ester derivatives are influenced by their molecular structure. The enantiomerically pure forms of these derivatives are significant for their potential use in asymmetric synthesis . The crystalline nature of certain derivatives, such as the hydrochlorides mentioned in , suggests that they have well-defined physical properties that can be leveraged in peptide synthesis. The chemical reactivity of these compounds, as demonstrated by their ability to undergo various transformations and participate in the formation of complex molecules, is a key aspect of their chemical properties .

Scientific Research Applications

Inhibitory Activity in Plants

D-Asparagine methyl ester and its analogues are studied for their roles in plants. For example, asparagusic acid anti-S-oxide methyl ester and asparagusic acid syn-S-oxide methyl ester, isolated from Asparagus officinalis, are evaluated for inhibitory activity against cyclooxygenase-2, indicating potential anti-inflammatory and cancer chemopreventive properties (Jang et al., 2004).

Role in Aging and Protein Repair

D-Asparagine methyl ester is important in the context of aging, as it's involved in the protein repair process. Methyltransferases can recognize damaged forms of L-isoaspartyl and D-aspartyl residues, and the methyl esterification reaction can aid in converting these altered residues to normal forms. This plays a critical role in reducing age-related protein damage (Clarke, 2003).

Mass Spectrometry and Neuropeptide Analysis

Methyl esterification of peptides, including those involving D-Asparagine, improves the efficiency of fragmentation in mass spectrometry. This technique is useful in identifying and characterizing neuropeptides, demonstrating the role of D-Asparagine methyl ester in advanced biochemical analysis (Ma et al., 2007).

Synthesis and Characteristics in Analogue Studies

In synthetic chemistry, D-Asparagine methyl ester analogues are used to study structural and functional aspects of molecules. For instance, L-asparaginyl L-3-phenyllactic acid methyl ester was synthesized to investigate the impacts of replacing aspartic acid with asparagine and the ester bond with the peptide bond (Tao et al., 2004).

Protein Isoaspartate Detection and Analysis

D-Asparagine methyl ester is also relevant in the analysis of protein modifications, particularly isoaspartate. The process involves methyl esterification and subsequent hydrolysis, which aids in detecting and analyzing isoaspartate in proteins, a key aspect in understanding protein degradation and pharmaceutical development (Liu et al., 2012).

Chemo-Enzymatic Applications

Chemo-enzymatic methods involving D-Asparagine methyl ester are used for synthesizing chiral compounds. This approach, involving enzymatic hydrolysis of N-protected D-asparagine esters, is significant in pharmaceutical and biochemical research, particularly for creating specific, enantiomerically pure compounds (Iding et al., 2004).

Safety And Hazards

“D-Asparagine methyl ester” should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

methyl (2R)-2,4-diamino-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBUDPXCXXQEOU-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373425
Record name D-Asparagine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Asparagine methyl ester

CAS RN

108258-31-7
Record name D-Asparagine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Iding, B Wirz, M Rogers-Evans - Tetrahedron, 2004 - Elsevier
A new simple method for the enantioselective enzymatic hydrolysis of N-protected D-asparagine esters suitable for the use on the preparative scale is presented. Due to major obstacles …
Number of citations: 12 www.sciencedirect.com
CH Hassall, DG Sanger, BK Handa - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
… intervals, to vigorously stirred and ice-cooled glacial acetic acid (25 ml.) containing benzyloxycarbony1-Dasparagine methyl ester [1.33 g., 4.8 mmoles; mp 149150, [ot]D23 f17.5 -J= 0.5…
Number of citations: 3 pubs.rsc.org
LJ Liotta, RA Gibbs, SD Taylor… - Journal of the …, 1995 - ACS Publications
Catalysis of the deamidation of asparagine residues may provide a powerful method for the deactivation of proteins. Catalytic antibodies (Gibbs et al. Science 1992, 258, 803) have …
Number of citations: 24 pubs.acs.org

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